

# Dimethylamino-PEG3 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethylamino-PEG3*

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An In-depth Technical Guide to **Dimethylamino-PEG3**: Structure, Properties, and Applications in Drug Development

## Introduction

**Dimethylamino-PEG3**, and its functionalized derivatives, represent a critical class of chemical tools for researchers, scientists, and drug development professionals. As a linker molecule, it incorporates a discrete three-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties such as increased hydrophilicity and improved pharmacokinetics to conjugated molecules.<sup>[1]</sup> The terminal dimethylamino group provides a reactive site for conjugation, making this scaffold a versatile component in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).<sup>[2]</sup>

This guide provides a comprehensive overview of the chemical structure, properties, and core applications of **Dimethylamino-PEG3** and its derivatives. It includes detailed experimental protocols for its use in bioconjugation and visualizations of key workflows and mechanisms relevant to drug development.

## Chemical Structure and Properties

The foundational **Dimethylamino-PEG3** structure consists of a dimethylamino group linked to a three-unit PEG chain, typically terminating in a hydroxyl group. However, for practical applications in drug development, this terminal group is often replaced with other functionalities

to create heterobifunctional linkers. These linkers allow for the sequential and controlled conjugation of two different molecules.<sup>[3]</sup>

The chemical identity of **Dimethylamino-PEG3** is defined by its IUPAC name, 2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol, and CAS number 2741-30-2.<sup>[4]</sup>

## Physicochemical and Handling Data

The quantitative properties of **Dimethylamino-PEG3** and a common functionalized derivative are summarized below. This data is essential for experimental design, including reaction stoichiometry and storage conditions.

Table 1: Properties of **Dimethylamino-PEG3**

Property	Value	Source
CAS Number	<b>2741-30-2</b>	<a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>19</sub> NO <sub>3</sub>	<a href="#">[4]</a>
Molecular Weight	177.24 g/mol	<a href="#">[4]</a>
IUPAC Name	2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethan-1-ol	<a href="#">[4]</a>
SMILES	OCCOCCOCCN(C)C	<a href="#">[4]</a>
Purity	>98%	<a href="#">[4]</a>
Storage	Short term (days-weeks): 0-4°C; Long term (months-years): -20°C	<a href="#">[4]</a>

| Shipping | Ambient temperature [\[4\]](#) |

Table 2: Properties of a Representative Derivative (Methylamino-PEG3-t-butyl ester)

Property	Value	Source
Molecular Formula	$C_{13}H_{27}NO_5$	<a href="#">[5]</a>
Molecular Weight	277.36 g/mol	<a href="#">[5]</a>
Appearance	Colorless to pale yellow oil	<a href="#">[5]</a>
Solubility	Soluble in most organic solvents (DMF, DMSO, DCM)	<a href="#">[5]</a>

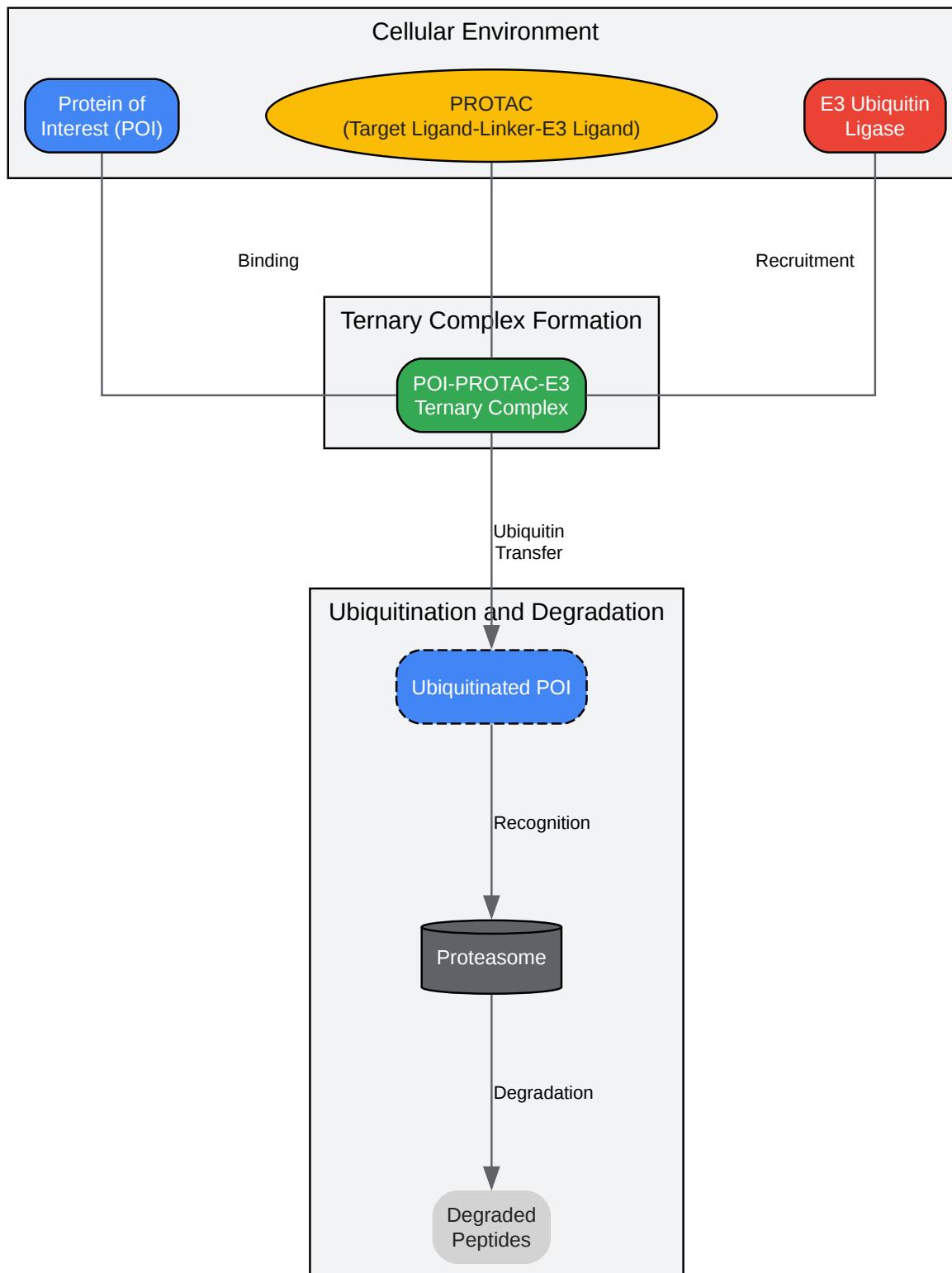
| Storage | -20°C, protected from moisture |[\[5\]](#) |

## Core Applications in Drug Development

The **Dimethylamino-PEG3** moiety is integral to the design of sophisticated therapeutic constructs. The PEG spacer enhances the solubility and bioavailability of the final conjugate, which is often a large, hydrophobic molecule.[\[6\]](#) Its flexibility is also a critical attribute, influencing the stability and formation of complexes essential for therapeutic action, such as the ternary complex in PROTACs.[\[6\]](#)

## PROTAC Synthesis

**Dimethylamino-PEG3** linkers are widely used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[\[2\]](#) The linker connects a ligand that binds the target protein to another ligand that recruits an E3 ubiquitin ligase, marking the target for proteasomal degradation.[\[6\]](#)



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Mechanism of PROTAC-mediated protein degradation.

## Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody that targets a specific antigen on cancer cells to a potent cytotoxic drug.[\[1\]](#) This ensures the targeted delivery of the drug, minimizing systemic toxicity. The hydrophilic PEG component of the linker improves the solubility and stability of the ADC.[\[1\]](#)

## Experimental Protocols

The following are generalized protocols for the use of heterobifunctional **Dimethylamino-PEG3** linkers (e.g., Methylamino-PEG3-t-butyl ester) in bioconjugation. Note: These protocols require optimization based on the specific properties of the molecules being conjugated.

### Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This procedure describes the coupling of the linker's amine group to a molecule containing a carboxylic acid, such as a protein warhead for a PROTAC.

#### Materials:

- Carboxylic acid-containing ligand (Molecule-COOH)
- Methylamino-PEG3-t-butyl ester
- Coupling Reagents: HATU or EDC/NHS[\[3\]](#)[\[5\]](#)
- Base: N,N-Diisopropylethylamine (DIPEA)[\[6\]](#)
- Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[\[5\]](#)
- Quenching solution (e.g., hydroxylamine or Tris buffer)[\[3\]](#)
- Purification System (e.g., HPLC, flash chromatography)[\[5\]](#)

#### Procedure:

- Activation: Dissolve the Molecule-COOH (1.0 eq) in anhydrous DMF. Add the coupling reagent (e.g., HATU, 1.1 eq) and base (e.g., DIPEA, 2.0 eq).[6] Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.[6]
- Conjugation: Add a solution of the Methylamino-PEG3-t-butyl ester (1.2 eq) in DMF to the activated mixture.[5]
- Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[5] Monitor the reaction progress using LC-MS.[5]
- Quenching: Stop the reaction by adding a quenching solution.[3]
- Purification: Purify the resulting conjugate using reverse-phase HPLC or flash column chromatography.[5]

## Protocol 2: Deprotection of t-butyl Ester to Reveal Carboxylic Acid

This protocol details the removal of the t-butyl protecting group to expose a terminal carboxylic acid for a subsequent conjugation step.

### Materials:

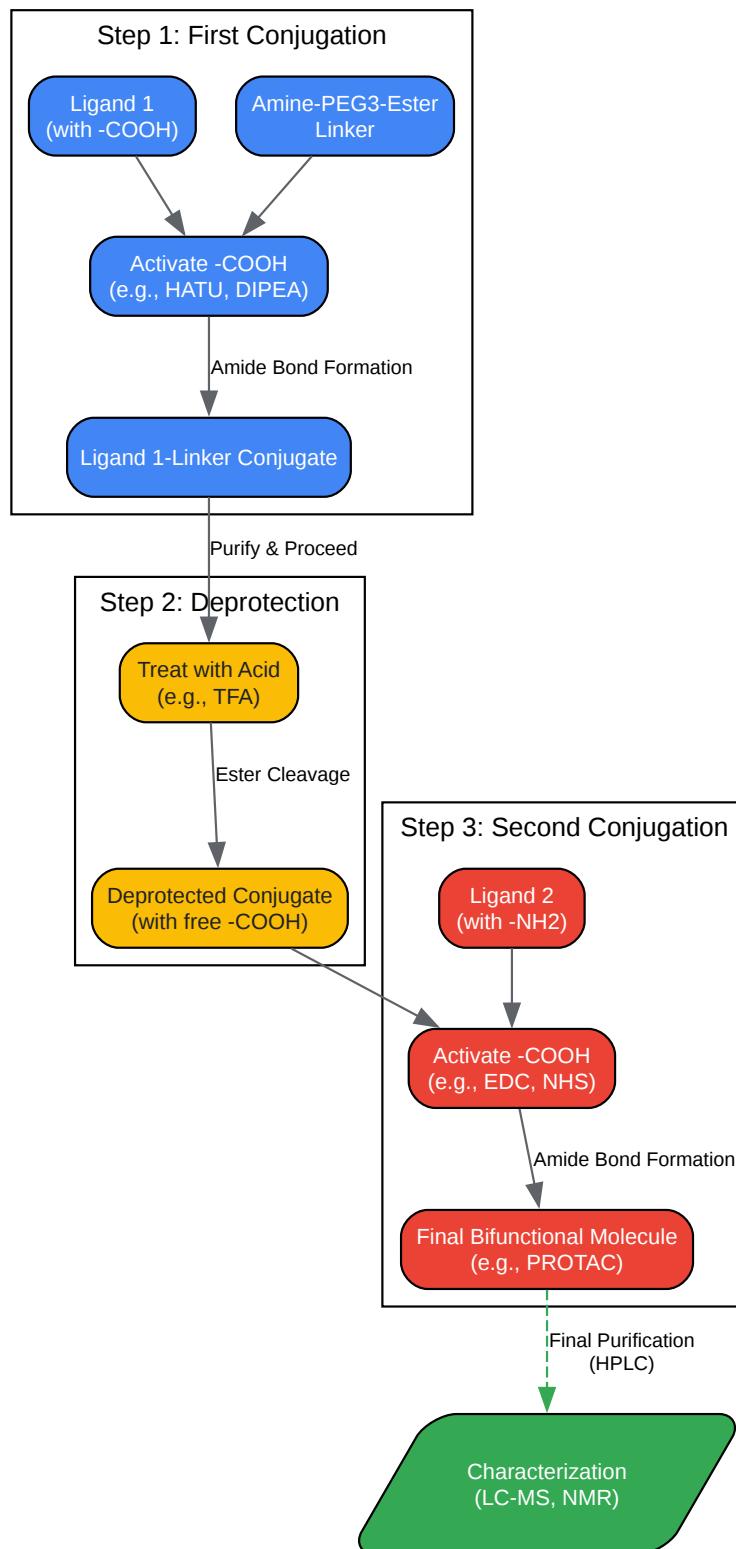
- Purified linker-conjugate from Protocol 1
- Trifluoroacetic acid (TFA)[3]
- Dichloromethane (DCM)[3]
- Scavenger (optional, e.g., triisopropylsilane)[3]

### Procedure:

- Dissolve the purified and dried conjugate in a deprotection solution, typically 95% TFA in DCM.[3]
- Incubate the reaction for 1-2 hours at room temperature.[3]

- Remove the TFA and solvent under reduced pressure (e.g., rotary evaporation).[3][5]
- Co-evaporate with DCM multiple times to ensure complete removal of residual TFA.[6] The resulting product with a free carboxylic acid is often used in the next step without further purification.[6]

## General Workflow for Heterobifunctional Linker Synthesis

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Experimental workflow for synthesizing a bifunctional molecule.

## Protocol 3: Characterization of Conjugates

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to monitor reaction progress and confirm the molecular weight of intermediates and the final product.[\[5\]](#) A C18 column with a gradient of water and acetonitrile (containing 0.1% formic acid) is a common setup.[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR spectroscopy is used to confirm the structure of the final conjugate.[\[5\]](#) The disappearance of the t-butyl singlet (around 1.4 ppm) after deprotection and the appearance of new signals corresponding to the second conjugated ligand confirm the success of the synthesis.

## Safety and Handling

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling **Dimethylamino-PEG3** and its derivatives.[\[5\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood.[\[5\]](#)
- Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[\[5\]](#)
- Storage: Store at recommended temperatures (-20°C for long-term), protected from moisture to prevent degradation.[\[4\]](#)[\[5\]](#)
- Disposal: Dispose of chemical waste according to institutional and local regulations.[\[8\]](#)[\[9\]](#)

## Conclusion

**Dimethylamino-PEG3** and its heterobifunctional derivatives are indispensable tools in modern drug development. Their well-defined structure, combined with the beneficial properties of the PEG spacer, allows for the systematic and efficient synthesis of targeted therapeutics like PROTACs and ADCs.[\[6\]](#) A thorough understanding of their chemical properties and the optimization of conjugation protocols are paramount for researchers aiming to leverage these powerful linkers in creating novel therapeutic agents.

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- To cite this document: BenchChem. [Dimethylamino-PEG3 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600167#dimethylamino-peg3-chemical-structure-and-properties>]

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